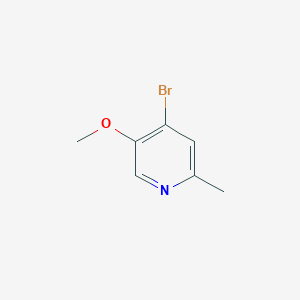
4-Bromo-5-methoxy-2-methylpyridine
Übersicht
Beschreibung
4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 4-Bromo-5-methoxy-2-methylpyridine involves several steps. The overall yield of the compound starting from 2-fluoro-4-methylpyridine is reported to be 29.4% . This synthesis strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular formula of 4-Bromo-5-methoxy-2-methylpyridine is C7H8BrNO . Its molecular weight is 202.05 . The structure consists of a pyridine ring with bromo, methoxy, and methyl substituents at the 4th, 5th, and 2nd positions, respectively .Chemical Reactions Analysis
4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in various chemical reactions. For instance, it is used in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-5-methoxy-2-methylpyridine is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
-
4-Bromo-5-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H8BrNO . It’s used as a starting material in the preparation of other compounds .
-
It’s used in the field of organic synthesis , pharmaceuticals , agrochemicals , and dyes .
-
One specific application is the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
-
Organic Synthesis : This compound is used as a starting material in the preparation of other compounds . It’s an important intermediate in organic synthesis .
-
Agrochemicals : This compound is used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture.
-
Dyes : It’s used in the production of dyes . Dyes are substances used to add color to materials such as textiles, ink, food, and more.
-
Crown-Ester-Bipyridines and Viologens : One specific application is the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
-
Organic Synthesis : This compound is used as a starting material in the preparation of other compounds . It’s an important intermediate in organic synthesis .
-
Agrochemicals : This compound is used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture.
-
Dyes : It’s used in the production of dyes . Dyes are substances used to add color to materials such as textiles, ink, food, and more.
-
Crown-Ester-Bipyridines and Viologens : One specific application is the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
Safety And Hazards
4-Bromo-5-methoxy-2-methylpyridine can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Eigenschaften
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNLOHKUBQSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-2-methylpyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

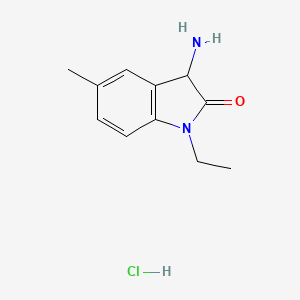
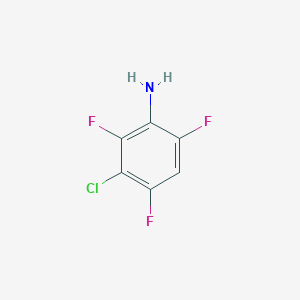
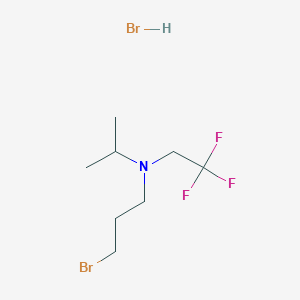
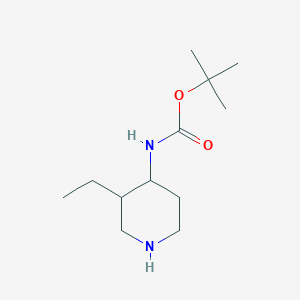
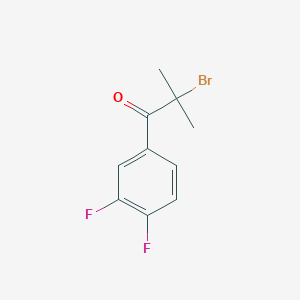
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
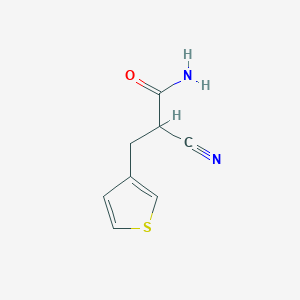
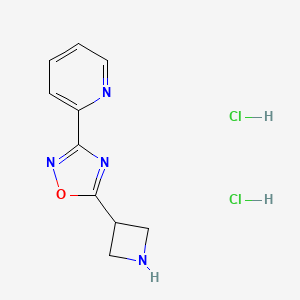
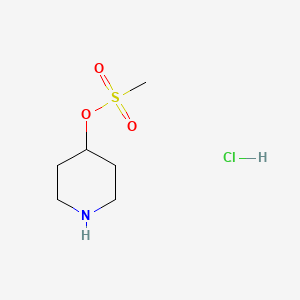
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
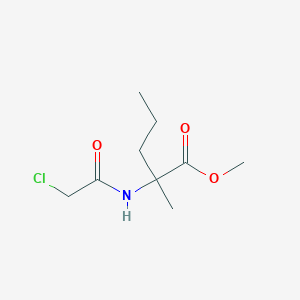
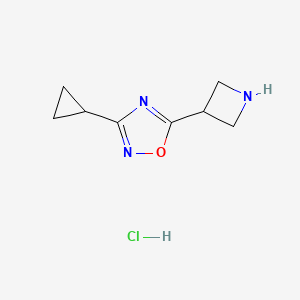
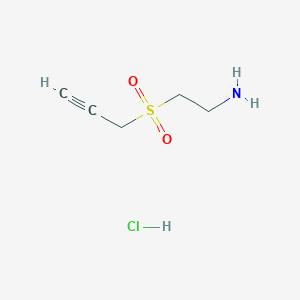
methanol](/img/structure/B1377659.png)